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Compound of Interest

Compound Name: 2-Cyclopentylethanol

Cat. No.: B041590

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopentylethanol, a primary alcohol with the molecular formula C7H140, serves as a
versatile and valuable intermediate in the landscape of organic synthesis. Its unique structural
motif, combining a flexible ethyl chain with a compact cyclopentyl ring, makes it a desirable
building block in the synthesis of complex molecules, particularly in the pharmaceutical and
fragrance industries. This technical guide provides an in-depth analysis of the synthesis, key
reactions, and applications of 2-Cyclopentylethanol, offering detailed experimental protocols,
guantitative data, and a discussion of its role in the development of bioactive compounds and
fragrance ingredients.

Introduction

2-Cyclopentylethanol (CAS No: 766-00-7) is a colorless liquid with a mild, pleasant odor. Its
utility as a synthetic intermediate stems from the reactivity of its primary hydroxyl group, which
can be readily transformed into a wide array of functional groups. The cyclopentyl moiety
imparts lipophilicity and a specific spatial arrangement that can be crucial for biological activity
or desirable olfactory properties. This guide will explore the pivotal role of 2-
Cyclopentylethanol as a precursor to a diverse range of chemical entities.

Physicochemical and Spectroscopic Data
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A comprehensive understanding of the physical and spectral properties of 2-
Cyclopentylethanol is essential for its effective use in synthesis and for the characterization of
its derivatives.

Property Value

Molecular Formula C7H140

Molecular Weight 114.19 g/mol
Appearance Colorless liquid
Boiling Point 186-187 °C

Density 0.922 g/mL at 25 °C
Refractive Index (n2°/D) 1.458

CAS Number 766-00-7

Spectroscopic Data:

1H NMR (CDCls): & 3.71 (t, 2H), 1.78-1.45 (m, 9H), 1.29-1.05 (m, 2H), 1.15 (t, 1H, OH).

13C NMR (CDCl3): & 61.2, 40.5, 32.4, 25.2.

IR (neat): 3330 (br, OH), 2950, 2865, 1450, 1050 cm-L.

Mass Spectrum (El): m/z 114 (M+), 96, 81, 67, 55, 41.

Synthesis of 2-Cyclopentylethanol

Several synthetic routes can be employed for the preparation of 2-Cyclopentylethanol, with
the choice of method often depending on the availability of starting materials and the desired
scale of the reaction.

Grignard Reaction with Cyclopentylacetaldehyde

This method involves the reaction of a methyl Grignard reagent with cyclopentylacetaldehyde.

Experimental Protocol:

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b041590?utm_src=pdf-body
https://www.benchchem.com/product/b041590?utm_src=pdf-body
https://www.benchchem.com/product/b041590?utm_src=pdf-body
https://www.benchchem.com/product/b041590?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a
dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq).
Add a small crystal of iodine to initiate the reaction. A solution of methyl iodide (1.2 eq) in
anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The
reaction is typically initiated by gentle warming and then maintained at a gentle reflux until
most of the magnesium is consumed.

o Reaction with Aldehyde: The Grignard reagent is cooled to 0 °C. A solution of
cyclopentylacetaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring,
maintaining the temperature below 10 °C.

o Workup: After the addition is complete, the reaction mixture is stirred at room temperature for
1 hour. The reaction is then quenched by the slow addition of a saturated aqueous solution
of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted
with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous
magnesium sulfate, and the solvent is removed under reduced pressure.

 Purification: The crude product is purified by fractional distillation under reduced pressure to
afford 2-cyclopentylethanol.

Typical Yield: 75-85%

Reduction of Cyclopentylacetic Acid or its Esters

The reduction of cyclopentylacetic acid or its esters, such as ethyl cyclopentylacetate, using a
powerful reducing agent like lithium aluminum hydride (LAH) is a high-yielding route to 2-
Cyclopentylethanol.[1][2]

Experimental Protocol:

e Reaction Setup: A flame-dried, three-necked flask is fitted with a mechanical stirrer, a reflux
condenser with a nitrogen inlet, and a dropping funnel. A suspension of lithium aluminum
hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) is prepared in the flask under a nitrogen
atmosphere.[1][2]

» Addition of Ester: A solution of ethyl cyclopentylacetate (1.0 eq) in anhydrous THF is added
dropwise to the LAH suspension at a rate that maintains a gentle reflux.[1]
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o Workup: After the addition is complete, the reaction mixture is stirred at room temperature for
1 hour. The reaction is then carefully quenched by the sequential dropwise addition of water
(x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where X is the mass of
LAH used in grams. The resulting granular precipitate is filtered off and washed with THF.
The filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated.

 Purification: The residue is purified by vacuum distillation to yield pure 2-
cyclopentylethanol.

Typical Yield: 85-95%3]

Click to download full resolution via product page

Key Reactions of 2-Cyclopentylethanol as a
Synthetic Intermediate

The primary alcohol functionality of 2-Cyclopentylethanol is the gateway to a multitude of
chemical transformations, making it a valuable precursor for more complex molecules.

Oxidation to Cyclopentylacetaldehyde

The oxidation of 2-Cyclopentylethanol provides cyclopentylacetaldehyde, a key building block
for further carbon-carbon bond formations. The Swern oxidation is a mild and efficient method

for this transformation.[4]
Experimental Protocol (Swern Oxidation):

» Activation of DMSO: In a flame-dried flask under a nitrogen atmosphere, a solution of oxalyl
chloride (1.5 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C. Anhydrous
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dimethyl sulfoxide (DMSO) (2.2 eq) is added dropwise, and the mixture is stirred for 15
minutes.[4]

o Formation of Alkoxysulfonium Salt: A solution of 2-Cyclopentylethanol (1.0 eq) in DCM is
added dropwise, and the reaction is stirred for 30 minutes at -78 °C.

o Elimination: Triethylamine (5.0 eq) is added, and the mixture is stirred for 30 minutes at -78
°C, then allowed to warm to room temperature.

o Workup: Water is added to the reaction mixture, and the layers are separated. The aqueous
layer is extracted with DCM. The combined organic layers are washed with brine, dried over
anhydrous sodium sulfate, and the solvent is carefully removed by distillation at atmospheric
pressure to avoid evaporation of the volatile aldehyde.

 Purification: The crude aldehyde is typically used directly in the next step or can be purified
by careful vacuum distillation.

Typical Yield: >90%

Esterification

2-Cyclopentylethanol readily undergoes esterification with carboxylic acids or their derivatives
to form esters, many of which have applications as fragrance compounds. The Fischer-Speier
esterification is a classic example.[5]

Experimental Protocol (Fischer Esterification with Acetic Acid):

e Reaction Setup: 2-Cyclopentylethanol (1.0 eq) and acetic acid (1.2 eq) are combined in a
round-bottom flask. A catalytic amount of a strong acid, such as concentrated sulfuric acid (a
few drops), is added.[5]

o Reaction: The mixture is heated to reflux for 2-4 hours. The progress of the reaction can be
monitored by TLC or GC.

o Workup: After cooling, the reaction mixture is diluted with diethyl ether and washed
sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid
catalyst), and brine. The organic layer is dried over anhydrous magnesium sulfate.
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« Purification: The solvent is removed by rotary evaporation, and the resulting 2-
cyclopentylethyl acetate is purified by vacuum distillation.

Typical Yield: 70-80%

Williamson Ether Synthesis

Conversion of 2-Cyclopentylethanol to its corresponding ethers can be achieved via the
Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide,
followed by reaction with an alkyl halide.

Experimental Protocol (Synthesis of 2-Cyclopentylethyl Methyl Ether):

» Formation of Alkoxide: In a flask under a nitrogen atmosphere, 2-Cyclopentylethanol (1.0
eq) is dissolved in anhydrous THF. Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is
added portion-wise at 0 °C. The mixture is stirred until hydrogen evolution ceases.

o Reaction with Alkyl Halide: Methyl iodide (1.2 eq) is added dropwise at 0 °C, and the reaction
mixture is allowed to warm to room temperature and stirred overnight.

o Workup: The reaction is quenched by the slow addition of water. The mixture is extracted
with diethyl ether. The combined organic extracts are washed with brine, dried over
anhydrous sodium sulfate, and concentrated.

 Purification: The crude ether is purified by distillation.

Typical Yield: 80-90%

Conversion to 2-Cyclopentylethyl Halides

The hydroxyl group can be converted into a good leaving group, such as a halide, to facilitate
nucleophilic substitution reactions. For example, reaction with phosphorus tribromide (PBrs)
yields 2-cyclopentylethyl bromide.

Experimental Protocol (Synthesis of 2-Cyclopentylethyl Bromide):

» Reaction Setup: 2-Cyclopentylethanol (1.0 eq) is placed in a flask and cooled in an ice
bath.
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e Addition of PBr3: Phosphorus tribromide (0.4 eq) is added dropwise with stirring, keeping the
temperature below 10 °C.

» Reaction: After the addition, the mixture is stirred at room temperature for 2 hours and then
heated to 60 °C for 1 hour.

e Workup: The reaction mixture is cooled and poured onto ice. The product is extracted with
diethyl ether. The ether layer is washed with saturated sodium bicarbonate solution and
brine, then dried over anhydrous sodium sulfate.

 Purification: The solvent is removed, and the product is purified by vacuum distillation.

Typical Yield: 70-80%

Oxidation

- . . 1. NaH
wern Oxidation Acetic Acid, H+ > CH3I PBr3
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Applications in Drug Development and Fragrance
Industry

The cyclopentyl moiety is present in a number of biologically active molecules. While direct
synthesis of a marketed drug from 2-Cyclopentylethanol is not prominently documented, its
derivatives are structurally related to key intermediates in the synthesis of important
pharmaceuticals. For instance, the phosphodiesterase 4 (PDE4) inhibitors Roflumilast and
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Cilomilast, used in the treatment of COPD, feature a cyclopentyl ether group.[6][7] The
synthesis of these drugs involves the coupling of a substituted benzoyl derivative with a
cyclopentyl-containing fragment. 2-Cyclopentylethanol serves as a readily available starting
material for the synthesis of such cyclopentyl ether fragments.

Cyclopentyl Ether Inter@

oupling with benzoyl derivative

)
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In the fragrance industry, the pleasant odor profile of 2-Cyclopentylethanol and its esters
makes them valuable components in various perfume compositions.[8] The cyclopentyl group
contributes to the substantivity and character of the fragrance. Esters such as 2-
cyclopentylethyl acetate and 2-cyclopentylethyl propionate are known for their fruity and floral
notes. Patents describe the use of various cyclopentanol and cyclopentylethanol derivatives for
imparting fresh, green, and woody notes to fragrances.[9][10]

Conclusion

2-Cyclopentylethanol is a highly versatile and economically significant intermediate in organic
synthesis. Its straightforward preparation and the diverse reactivity of its primary hydroxyl group
allow for the efficient synthesis of a wide range of derivatives. For researchers and
professionals in drug development and the fragrance industry, 2-Cyclopentylethanol offers a
valuable platform for the creation of novel and complex molecules with desired biological or
olfactory properties. The detailed protocols and data presented in this guide aim to facilitate its
broader application in innovative synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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